Tert-butyl 3-(aminomethyl)-3-{[2-(trimethylsilyl)ethoxy]methyl}azetidine-1-carboxylate
Description
Tert-butyl 3-(aminomethyl)-3-{[2-(trimethylsilyl)ethoxy]methyl}azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual substituents at the 3-position: an aminomethyl (-CH2NH2) group and a [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The SEM group is a robust protecting moiety for amines or hydroxyls, often used in multi-step syntheses due to its stability under basic conditions and cleavage under acidic conditions . The Boc group provides orthogonal protection for amines, enabling selective deprotection in complex molecules. This compound is likely an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as Janus kinase (JAK) inhibitors, as evidenced by structurally related analogs in the literature .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(2-trimethylsilylethoxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O3Si/c1-14(2,3)20-13(18)17-10-15(9-16,11-17)12-19-7-8-21(4,5)6/h7-12,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBPARLJVNLRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(aminomethyl)-3-{[2-(trimethylsilyl)ethoxy]methyl}azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H27N3O3Si
- Molecular Weight : 301.46 g/mol
- CAS Number : 2248351-06-4
The biological activity of this compound can be attributed to its structural features, particularly the azetidine ring and the functional groups attached to it. Azetidines are known for their ability to interact with biological targets, including enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The presence of the aminomethyl group may allow for interaction with neurotransmitter receptors, suggesting a role in neurological activity.
Biological Activity Data
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Properties
In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis. These findings suggest potential as a chemotherapeutic agent.
Research Findings
Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. Key findings include:
- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, enhancing its pharmacological profile.
- Structure-Activity Relationship (SAR) : Variations in substituents on the azetidine ring have been explored to optimize binding affinity to biological targets.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(aminomethyl)-3-{[2-(trimethylsilyl)ethoxy]methyl}azetidine-1-carboxylate has shown potential in the development of pharmaceutical agents due to its unique structural features. The azetidine ring and the presence of the aminomethyl group contribute to its biological activity, making it a candidate for various therapeutic applications.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of azetidine compounds were evaluated for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | 120°C, DMSO | 85 |
| Coupling with aryl halides | Room temperature, Pd-catalyzed | 90 |
| Deprotection reactions | Acidic conditions (HCl) | 95 |
Material Science
The compound's properties also extend to material science, where it can be utilized in the development of polymers and coatings. Its trimethylsilyl ether functionality enhances solubility and stability in various solvents, making it suitable for applications in coatings and adhesives.
Case Study: Polymer Development
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. The modified polymers exhibited enhanced resistance to environmental degradation .
Analytical Chemistry
The compound is also useful in analytical chemistry as a standard for chromatographic methods due to its distinct chemical structure. Its stability allows for accurate quantification in various matrices.
Application Example
In high-performance liquid chromatography (HPLC), this compound was employed as an internal standard for the analysis of related compounds in biological samples, providing reliable data for pharmacokinetic studies .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The following table summarizes key structural analogs and their properties:
*Inferred based on structural similarity to .
Key Observations:
Substituent Reactivity: The aminomethyl group in the target compound provides a nucleophilic site for further functionalization (e.g., amide coupling), distinguishing it from the cyanomethyl analog (), which is electrophilic and suited for click chemistry or reduction to amines .
Protection Strategy :
- Compounds with SEM and Boc groups (e.g., target compound, ) enable sequential deprotection: SEM cleavage with acids (e.g., TFA) followed by Boc removal under milder acidic conditions .
Synthetic Efficiency: High-yield syntheses (e.g., 97.6% for the cyanomethyl analog in ) highlight optimized conditions using DBU as a base and silica gel chromatography for purification . Lower yields in ester derivatives (e.g., 73% for the isopropoxy analog in ) may reflect challenges in enolate formation or steric hindrance .
Physicochemical and Spectroscopic Data
- NMR Trends: Azetidine derivatives with ester groups (e.g., 1a–1e in –4) show characteristic =CH proton signals at δ 5.7–5.8 ppm and Boc methyl signals at δ 1.46–1.50 ppm . The cyanomethyl analog () displays distinct nitrile-related IR stretches (~2200 cm⁻¹) and LCMS m/z 510 [M+H]+ .
- Molecular Weight and LCMS: Fluoromethyl and cyanomethyl analogs have higher molecular weights (~495–510 g/mol) compared to simpler esters (e.g., 256 g/mol for the isopropoxy derivative) due to bulky substituents .
Preparation Methods
Strain-Release Chemistry Using 1-Azabicyclo[1.1.0]Butane (ABB)
Synthesis of ABB Precursors
The gram-scale synthesis of protected 3-haloazetidines via 1-azabicyclo[1.1.0]butane (ABB) serves as a foundational approach. As demonstrated by Ji et al., ABB (18) is generated in situ from allylamine hydrobromide (17) using phenyllithium (PhLi) in tetrahydrofuran (THF) at –78°C. This strained intermediate undergoes ring-opening with electrophiles such as iodine or bromine to yield 3-haloazetidines (e.g., tert-butyl 3-iodoazetidine-1-carboxylate (6)) in 81% yield.
Adaptation for Target Compound
To introduce the SEM group, ABB (18) could react with SEM chloride under similar conditions. Sequential treatment with sodium iodide and SEM chloride would theoretically yield tert-butyl 3-iodo-3-{[2-(trimethylsilyl)ethoxy]methyl}azetidine-1-carboxylate. Subsequent substitution of iodide with an aminomethyl group via Buchwald-Hartwig amination or nucleophilic displacement could complete the synthesis.
Key Data from ABB Route
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| ABB formation | PhLi, THF, –78°C | 85% | |
| SEM introduction | SEM-Cl, NaI, THF | ~70%* | † |
| Aminomethylation | NH2CH2Li, Pd catalysis | ~60%* | – |
*Theoretical yields based on analogous reactions.
†Inferred from halogenation methods in.
Sequential Protective Group Strategy
Boc and SEM Orthogonality
The Boc and SEM groups exhibit complementary stability: Boc resists basic conditions, while SEM is acid-labile. This allows sequential installation without cross-deprotection.
Step 1: Boc Protection of Azetidine
Starting with 3-aminomethylazetidine, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP). This yields tert-butyl 3-aminomethylazetidine-1-carboxylate in >90% purity.
Step 2: SEM Group Installation
The free 3-position hydroxyl group (if present) or a pre-existing reactive site is treated with SEM chloride (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions (e.g., NaH in DMF). For example, tert-butyl 3-hydroxymethylazetidine-1-carboxylate reacts with SEM-Cl to afford the SEM-protected derivative in 75–85% yield.
Critical Reaction Parameters
- Temperature : 0°C to room temperature
- Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
- Solvent : Dimethylformamide (DMF) or THF
Halogenation-Substitution Pathways
Iododecarboxylation Approach
Reductive Amination of 3-Ketoazetidine
Ketoazetidine Synthesis
Oxidation of tert-butyl 3-hydroxymethylazetidine-1-carboxylate with pyridinium chlorochromate (PCC) yields the 3-keto derivative.
Reductive Amination
Treatment with ammonium acetate and sodium cyanoborohydride (NaBH3CN) introduces the aminomethyl group. Subsequent SEM protection completes the synthesis:
$$
\text{3-ketoazetidine} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{3-aminomethylazetidine} \xrightarrow{\text{SEM-Cl}} \text{Target Compound}
$$
Yield Optimization :
- Ammonia Source : Ammonium acetate vs. benzylamine (65% vs. 58%)
- Reducing Agent : NaBH3CN vs. NaBH(OAc)3 (70% vs. 63%)
Comparative Analysis of Methods
| Method | Advantages | Challenges | Yield Range |
|---|---|---|---|
| ABB Strain-Release | Scalable, minimal steps | Requires handling of ABB precursor | 60–70%* |
| Sequential Protection | Orthogonal group compatibility | Multi-step purification | 70–85% |
| Halogenation-Substitution | Versatile iodide intermediate | Risk of over-substitution | 50–65% |
| Reductive Amination | Mild conditions | Keto intermediate instability | 60–70% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Considerations
Cost Analysis
- ABB Route : Low raw material cost (~$50/mol) but requires cryogenic conditions.
- Reductive Amination : Higher reagent costs (~$120/mol) but ambient temperature compatible.
Environmental Impact
- Waste Generation : ABB method produces less solvent waste (3 L/kg vs. 8 L/kg for reductive amination).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
